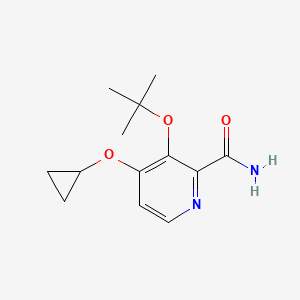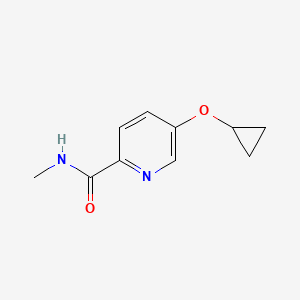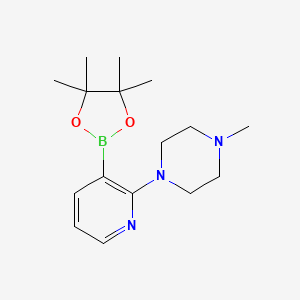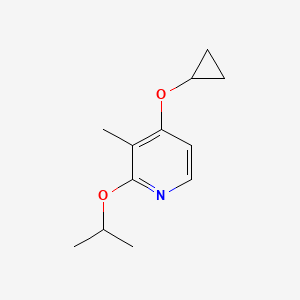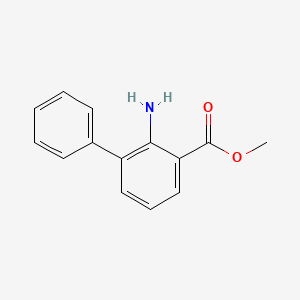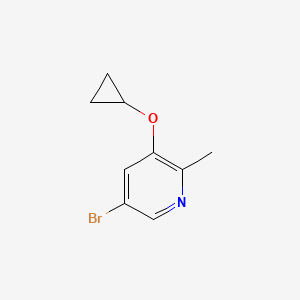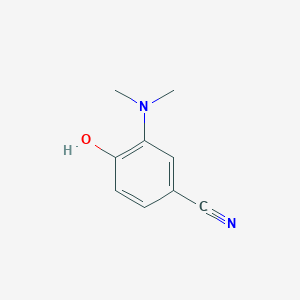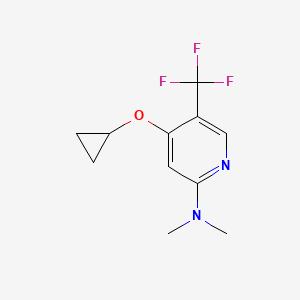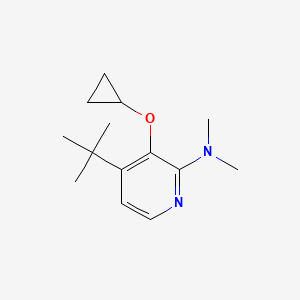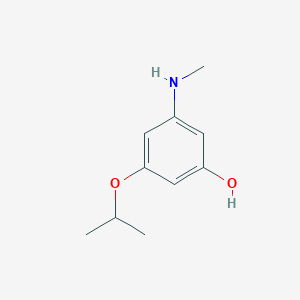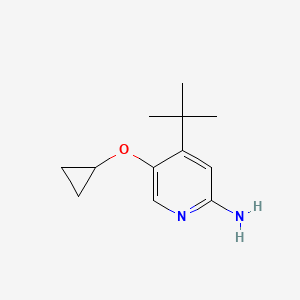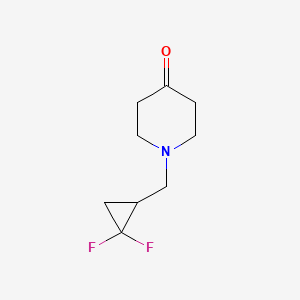
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one is a synthetic organic compound with the molecular formula C9H13F2NO and a molecular weight of 189.20 g/mol . This compound features a piperidin-4-one core structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluorocyclopropyl group adds unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves multiple steps, starting with the preparation of the difluorocyclopropyl intermediate. This intermediate is typically synthesized through the cyclopropanation of a suitable alkene with a difluorocarbene source . The resulting difluorocyclopropane is then subjected to further functionalization to introduce the piperidin-4-one moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and various electrophiles .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized piperidinones and related derivatives .
Wissenschaftliche Forschungsanwendungen
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The piperidin-4-one core structure is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with a nitrogen atom, commonly used as a building block in organic synthesis.
4-Piperidone: A derivative of piperidine with a ketone functional group, used as an intermediate in the synthesis of pharmaceuticals.
2-Piperidinone: Another piperidine derivative with a ketone group, known for its use in the production of various chemicals and materials.
The uniqueness of this compound lies in the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties to the molecule. This makes it a valuable compound for research and development in multiple scientific disciplines .
Eigenschaften
Molekularformel |
C9H13F2NO |
|---|---|
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)5-7(9)6-12-3-1-8(13)2-4-12/h7H,1-6H2 |
InChI-Schlüssel |
OZAHYZHWWUKHEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)CC2CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
